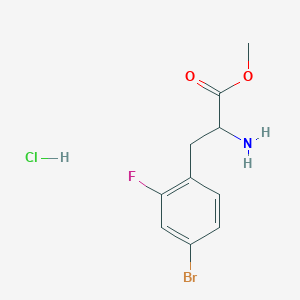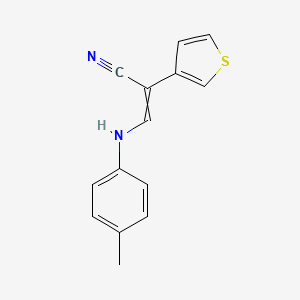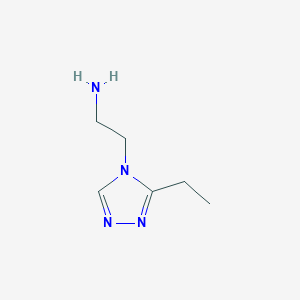
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.
Alkylation: The triazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazoles are known for their antimicrobial and antifungal properties, and derivatives of this compound may exhibit similar activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Triazole-containing compounds are often investigated for their ability to inhibit enzymes or interact with biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the ethyl and ethanamine groups.
3-Ethyl-1,2,4-triazole: Similar structure but without the ethanamine group.
2-(1H-1,2,4-Triazol-3-yl)ethanamine: Similar structure but without the ethyl group.
Uniqueness
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is unique due to the presence of both the ethyl and ethanamine groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall versatility in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-(3-ethyl-1,2,4-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-2-6-9-8-5-10(6)4-3-7/h5H,2-4,7H2,1H3 |
InChI Key |
OOZOFPDFTSJLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=CN1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


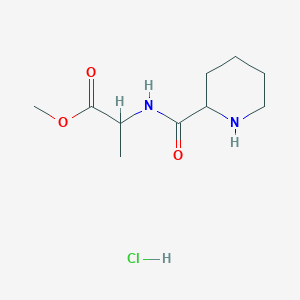
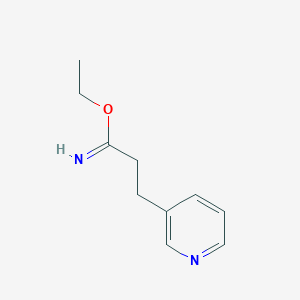
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)
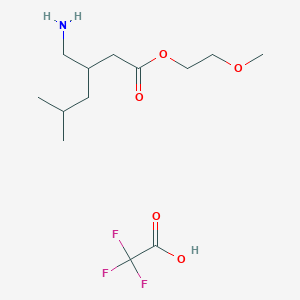

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

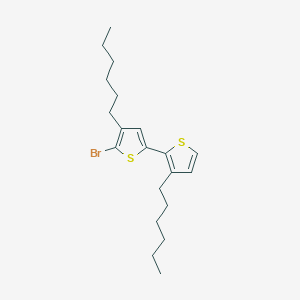

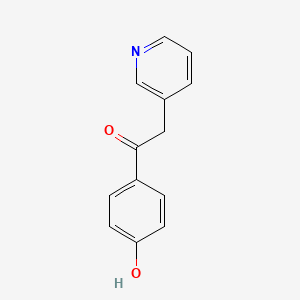
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
